Passifloricin C

Description

Properties

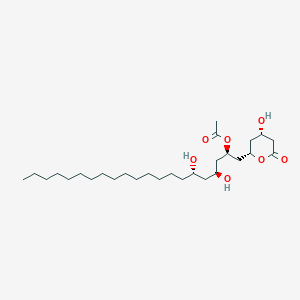

Molecular Formula |

C28H52O7 |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

[(2R,4S,6S)-4,6-dihydroxy-1-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]henicosan-2-yl] acetate |

InChI |

InChI=1S/C28H52O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(30)17-24(31)18-26(34-22(2)29)21-27-19-25(32)20-28(33)35-27/h23-27,30-32H,3-21H2,1-2H3/t23-,24-,25-,26+,27-/m0/s1 |

InChI Key |

RDGZXVIPYWJQBR-JUCVYKANSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)OC(=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)OC(=O)C)O)O |

Synonyms |

passifloricin C |

Origin of Product |

United States |

Isolation and Initial Structural Elucidation Methodologies of Passifloricin C

Methodological Approaches for Isolation from Natural Sources

The isolation of Passifloricin C, a bioactive compound, from its natural matrix is a critical first step that requires a systematic multi-stage approach to separate the target molecule from a complex mixture of other secondary metabolites. rroij.comnih.gov The general strategy involves extraction, partitioning, and a series of chromatographic purifications. rroij.comnih.gov

The typical workflow for isolating a natural product such as this compound is as follows:

Extraction: The process begins with the collection and preparation of the source material, often a specific part of a plant, such as the leaves or stems. This material is typically dried and ground to increase the surface area for extraction. A solvent, such as methanol or ethanol, is used to extract a broad range of compounds from the plant matrix, creating a crude extract. mdpi.com

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This step separates compounds based on their differential solubility in immiscible solvents, such as petroleum ether, ethyl acetate (B1210297), and water. mdpi.com This fractionation helps to group compounds by polarity, simplifying the subsequent purification steps.

Chromatographic Purification: The fraction containing the target compound undergoes several rounds of chromatography. rroij.com This is the most crucial phase for obtaining the pure compound. A combination of techniques is often employed:

Adsorption Chromatography: Techniques like Vacuum Liquid Chromatography (VLC) or Flash Chromatography (FC) are used for initial, coarse separation of the partitioned extract.

Gel Filtration Chromatography: This method separates molecules based on their size, further refining the fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC): As a final step, preparative HPLC is frequently used to achieve high purity of the target compound. rroij.commdpi.com This technique offers high resolution for separating structurally similar compounds.

This systematic application of extraction and chromatographic techniques is essential to furnish a pure sample of this compound, suitable for unambiguous structural analysis.

Advanced Spectroscopic Techniques in Structural Characterization

Once isolated, the precise molecular structure of this compound is determined using a suite of spectroscopic methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary tools for this purpose. wiley.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization source (ESI), is used to determine the compound's exact molecular weight. nih.gov This data allows for the calculation of a precise molecular formula, which is the first step in identifying an unknown structure. chromatographyonline.com Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing valuable clues about its substructures and connectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

1D NMR:

¹H NMR (Proton NMR): Reveals the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (indicating adjacent protons).

¹³C NMR (Carbon NMR): Shows the number of unique carbon atoms in the molecule and their chemical shifts, which helps identify functional groups (e.g., carbonyls, olefins, carbons bearing oxygen).

2D NMR: These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H systems). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, assigning which proton is attached to which carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. nih.gov

The following table summarizes the key spectroscopic techniques and their primary roles in the structural elucidation of a complex natural product like this compound.

| Spectroscopic Technique | Primary Information Provided |

| HRMS | Provides the exact molecular mass, enabling the determination of the molecular formula. |

| ¹H NMR | Details the proton environments, including chemical shift, integration, and spin-spin coupling. |

| ¹³C NMR | Identifies the number and type of carbon atoms in the molecule. |

| COSY | Establishes proton-proton (¹H-¹H) correlations, revealing adjacent proton networks. |

| HSQC | Maps direct one-bond correlations between protons and the carbons they are attached to. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for assembling the molecular backbone. |

| ROESY | Reveals through-space correlations between protons, which helps in assigning relative stereochemistry. |

Together, these techniques allow chemists to piece together the planar structure and relative configuration of this compound with high confidence.

Stereochemical Assignments and Revisions in the Passifloricin Series

The determination of stereochemistry—the precise three-dimensional arrangement of atoms—is one of the most challenging aspects of natural product chemistry. For molecules in the passifloricin family, which feature multiple stereocenters, initial assignments can be difficult and are sometimes later proven to be incorrect.

Such revisions underscore the importance of rigorous confirmation in structural elucidation. Several advanced methods are employed to correctly assign stereochemistry:

Comparison with Synthetic Stereoisomers: A definitive method for structural and stereochemical confirmation is the total synthesis of a library of possible stereoisomers. nih.gov The spectroscopic data (particularly ¹H and ¹³C NMR) of each synthetic isomer can be directly compared to the data from the isolated natural product. nih.gov A perfect match provides an unambiguous assignment of the relative and absolute stereochemistry. nih.gov

Mosher's Ester Analysis: This is a chemical derivatization technique used to determine the absolute configuration of chiral secondary alcohols. nih.govnih.gov By reacting the alcohol with a chiral reagent (Mosher's acid chloride), diastereomeric esters are formed. Analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the assignment of the absolute configuration at the carbinol center. nih.gov

Computational Methods: Quantum chemical calculations can be used to predict the Circular Dichroism (CD) spectra for different possible stereoisomers. dntb.gov.ua Comparing the calculated spectrum with the experimentally measured CD spectrum of the natural product can provide strong evidence for the correct absolute configuration. dntb.gov.ua

The challenges encountered with Passifloricin A highlight the complexity of the passifloricin series and the necessity of applying multiple advanced analytical and synthetic methods to arrive at a definitive and correct structural assignment for compounds like this compound.

Biosynthetic Pathways and Precursor Studies of Passifloricin C

Proposed Biosynthetic Origins of the Polyketide Skeleton

The carbon framework of Passifloricin C is consistent with a polyketide origin, a major class of secondary metabolites synthesized by the iterative condensation of small carboxylic acid units. wikipedia.org This process is mechanistically similar to fatty acid synthesis but results in a much greater diversity of structures due to variations in starter units, extender units, and the degree of reduction at each condensation step. wikipedia.orgresearchgate.net

The biosynthesis of polyketides is initiated by a "starter unit," typically a short-chain acyl-CoA such as acetyl-CoA, which is sequentially elongated by "extender units" like malonyl-CoA. researchgate.net The enzymes responsible, known as polyketide synthases (PKSs), catalyze these condensation reactions. researchgate.net The structure of this compound, a C28 molecule, suggests a biosynthesis involving a starter unit and multiple extender units. The linear nature of the long alkyl side chain strongly implies the primary use of malonyl-CoA as the extender, derived from the carboxylation of acetyl-CoA.

The "polyacetate hypothesis," first proposed by A.J. Birch, posits that the carbon backbones of such compounds are formed from the head-to-tail linkage of acetate (B1210297) units (via their CoA and malonyl-CoA derivatives). wikipedia.orgrasmusfrandsen.dk Radioisotope labeling studies in other systems have confirmed that acetate is the fundamental building block for the vast majority of polyketide structures. wikipedia.org For this compound, the proposed backbone would be assembled on a large, multi-domain Type I PKS, which is common for the production of complex polyketides in both fungi and bacteria. researchgate.net

Table 1: Proposed Precursors for the this compound Polyketide Skeleton

| Precursor Type | Chemical Compound | Role in Biosynthesis |

|---|---|---|

| Starter Unit | Acetyl-CoA | Initiates the polyketide chain assembly. |

| Extender Unit | Malonyl-CoA | Provides the two-carbon units for iterative chain elongation. |

Enzymatic Transformations and Key Biosynthetic Intermediates

The assembly of the this compound backbone is catalyzed by a Type I polyketide synthase. These PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of chain elongation and modification. rasmusfrandsen.dk The sequence of domains within these modules dictates the structure of the final product.

The core enzymatic domains involved in the process include:

Acyltransferase (AT): Selects and loads the appropriate starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units onto the Acyl Carrier Protein (ACP).

Acyl Carrier Protein (ACP): A domain that holds the growing polyketide chain via a thioester linkage and shuttles it between the various catalytic domains.

Ketosynthase (KS): Catalyzes the key carbon-carbon bond-forming step, a Claisen condensation between the growing chain and the newly loaded extender unit, with concomitant decarboxylation. wikipedia.org

Ketoreductase (KR): If present and active in a module, it reduces the β-keto group formed during the condensation to a hydroxyl group. The stereochemistry of this alcohol is controlled by the specific KR domain.

Dehydratase (DH): If active, it eliminates the hydroxyl group to form a carbon-carbon double bond.

Enoyl Reductase (ER): If active, it reduces the double bond to a saturated carbon-carbon bond.

The specific pattern of hydroxyl groups along the alkyl chain of this compound is determined by the selective action of the KR, DH, and ER domains in different modules of the PKS. After the full-length polyketide chain is assembled, a Thioesterase (TE) domain at the end of the PKS catalyzes the release of the molecule, often accompanied by intramolecular cyclization to form the δ-lactone ring seen in this compound.

Following the PKS-catalyzed assembly and cyclization, "tailoring enzymes" perform further modifications. In the case of this compound, which contains an additional acetate moiety compared to the related Passifloricin A, a key tailoring step is acetylation. vulcanchem.com This transformation is likely carried out by an Acetyltransferase, a common type of tailoring enzyme in secondary metabolism that uses acetyl-CoA as a donor to acylate hydroxyl groups on the nascent polyketide core.

Table 2: Key Enzymatic Domains in Polyketide Synthases and Their Functions

| Enzyme Domain | Abbreviation | Function |

|---|---|---|

| Acyltransferase | AT | Selects and loads starter and extender units. |

| Acyl Carrier Protein | ACP | Tethers and transports the growing polyketide chain. |

| Ketosynthase | KS | Catalyzes C-C bond formation via Claisen condensation. |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxyl group. |

| Dehydratase | DH | Dehydrates a β-hydroxyl group to form a double bond. |

| Enoyl Reductase | ER | Reduces a double bond to a single bond. |

Genetic Basis of Biosynthesis in Related Natural Product Families

In microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a contiguous region of the chromosome known as a Biosynthetic Gene Cluster (BGC). rasmusfrandsen.dkmdpi.comnih.gov This co-localization facilitates the coordinated regulation and expression of all necessary biosynthetic machinery. A BGC for a polyketide like this compound would be expected to contain the gene for the large Type I PKS, as well as genes for tailoring enzymes (e.g., cytochrome P450 monooxygenases, methyltransferases, acetyltransferases), transporters for exporting the final product, and regulatory proteins. mdpi.comnih.gov

While the specific BGC for this compound in Passiflora has not been reported, studies on fungal polyketides provide a clear model. For instance, the investigation into the biosynthesis of dimeric xanthones (a class of fungal polyketides) in Cryptosporiopsis sp. led to the identification of the dmx gene cluster. rsc.org Through gene disruption experiments, researchers identified the specific PKS responsible for the monomeric xanthone (B1684191) backbone and, crucially, a cytochrome P450 oxygenase encoded by the gene dmxR5 that catalyzes the final dimerization step. rsc.org Similarly, studies in Aspergillus and Trichoderma have linked specific PKS genes and their associated clusters to the production of various polyketide mycotoxins and pigments. nih.gov The identification of such clusters is a foundational step for understanding and potentially engineering the biosynthesis of these complex molecules. mdpi.com

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The principles of biosynthesis, particularly the modular and highly selective nature of enzymatic catalysis, inspire modern synthetic strategies. Chemoenzymatic synthesis combines the strengths of traditional organic chemistry for rapid skeleton construction with the unparalleled regio- and stereoselectivity of enzymes for specific transformations. nih.govnih.govmdpi.com This hybrid approach can significantly shorten synthetic routes, improve yields, and avoid the use of toxic reagents or complex protecting group manipulations. nih.govcsic.es

A hypothetical chemoenzymatic synthesis of this compound or a key intermediate could involve several strategic enzymatic steps:

Asymmetric Reduction: A key challenge in synthesizing polyketide-derived natural products is establishing the correct stereochemistry at multiple hydroxyl-bearing centers. A ketoreductase (KR) enzyme could be used to reduce a chemically synthesized ketone precursor to a specific alcohol stereoisomer with high enantiomeric excess, a common strategy in pharmaceutical synthesis. nih.gov

Late-Stage C-H Oxidation: Tailoring enzymes from biosynthetic pathways, such as cytochrome P450s, are capable of performing hydroxylations on complex molecules at specific, unactivated C-H bonds. nih.gov This strategy could be employed in the late stages of a synthesis to install hydroxyl groups, bypassing steps that would otherwise be synthetically challenging.

Enzymatic Cyclization: The final ring-closing step to form the δ-lactone could be catalyzed by an engineered thioesterase or a lipase, mimicking the natural release and cyclization from the PKS.

Researchers have successfully applied these principles to other complex molecules. For example, a modular chemoenzymatic approach was developed for fusicoccane diterpenoids, combining chemical synthesis to build a core structure with enzymatic C-H oxidations to generate diversity. chemrxiv.org Similarly, the synthesis of other polyketide-derived compounds like nodulones has been achieved through chemoenzymatic routes that use specific reductases to set key stereocenters in a biomimetic fashion. rsc.org These examples demonstrate the power of leveraging nature's catalysts to overcome significant hurdles in the synthesis of complex natural products like this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Passifloricin A |

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Nodulone C |

| Nodulone D |

| Dimeric Xanthones |

Synthetic Strategies and Methodologies for Passifloricin C

Retrosynthetic Analysis for Complex Polyketide Architectures

The retrosynthetic analysis of Passifloricin C, a complex polyketide, involves strategically disconnecting the molecule into simpler, more readily available starting materials. A common approach for polyketides like this compound is to deconstruct the molecule by first opening the lactone ring to reveal a long-chain hydroxy acid. mdpi.comnih.gov This linear precursor is then further disconnected at key carbon-carbon bonds, often at the site of stereocenters or functional groups that can be introduced through reliable and stereoselective reactions.

The polyol chain, a characteristic feature of many polyketides, can be broken down into smaller, repeating subunits. nih.gov This iterative approach mimics the biosynthetic pathway of polyketides, where simple building blocks are sequentially added to a growing chain. nih.gov For this compound, this strategy would involve breaking the carbon chain into two- or three-carbon units that correspond to acetate (B1210297) or propionate (B1217596) building blocks, respectively. Key disconnections would be planned to allow for the use of powerful carbon-carbon bond-forming reactions, such as aldol (B89426) reactions or asymmetric allylations, to construct the carbon skeleton with precise control over the stereochemistry at each newly formed chiral center. nih.govscispace.com The final step in the forward synthesis would then be the macrolactonization to form the characteristic ring structure.

Total Synthesis Approaches to the Passifloricin Core

The total synthesis of the core structure of this compound has been approached through various convergent and linear strategies, employing a range of modern synthetic methodologies to construct the complex carbon skeleton and control its stereochemistry.

Key Carbon-Carbon Bond Forming Reactions (e.g., Asymmetric Allylation, Aldol Reactions)

The construction of the intricate carbon framework of this compound and its analogs relies heavily on powerful and stereoselective carbon-carbon bond-forming reactions. numberanalytics.com Among these, asymmetric allylation and aldol reactions have proven to be particularly effective in setting the stereocenters along the polyol chain. scispace.comresearchgate.net

Asymmetric allylation methods, such as the Brown allylation, have been instrumental in the synthesis of Passifloricin A, a closely related compound. researchgate.netresearchgate.netacs.org This reaction utilizes chiral allylborane reagents to add an allyl group to an aldehyde, creating a homoallylic alcohol with a new stereocenter. The high degree of enantioselectivity and diastereoselectivity achievable with these reagents allows for the precise construction of the desired stereochemical configuration. researchgate.net For instance, the synthesis of the δ-lactone of (2Z,5S,7R,9S,11S)-tetrahydroxyhexacos-2-enoic acid, a proposed structure for Passifloricin A, relied on Brown's asymmetric allylation methodology to create all of the stereogenic centers. acs.org

Aldol reactions are another cornerstone in the synthesis of polyketide natural products. numberanalytics.com These reactions involve the coupling of an enolate with a carbonyl compound to form a β-hydroxy carbonyl unit, a common motif in polyketides. Asymmetric versions of the aldol reaction, employing chiral auxiliaries or catalysts, enable the enantioselective formation of these units. york.ac.uk Iterative aldol reactions can be used to build up the polyol chain in a stepwise manner, with each reaction adding a new stereocenter with controlled stereochemistry. scispace.com

Other important carbon-carbon bond-forming reactions used in the synthesis of similar natural products include the Maruoka asymmetric allylation and the Horner-Wadsworth-Emmons (HWE) olefination. researchgate.netresearchgate.netrsc.org The HWE reaction is particularly useful for the stereoselective formation of carbon-carbon double bonds, such as the α,β-unsaturated system present in the lactone ring of this compound. rsc.org

Ring-Closing Metathesis Strategies in Lactone Formation

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the formation of the macrocyclic lactone ring found in this compound and other polyketide natural products. researchgate.netnih.gov This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct. researchgate.netmdpi.com

The success of RCM in the synthesis of Passifloricin analogs lies in its high functional group tolerance and its ability to form rings of various sizes, including the δ-lactone present in this compound. researchgate.netacs.orgmdpi.com In a typical synthetic sequence, a linear precursor containing terminal alkene functionalities is first assembled. This precursor is then subjected to RCM conditions to effect the cyclization and formation of the unsaturated lactone ring. researchgate.netacs.org For example, the synthesis of Passifloricin A utilized a ring-closing metathesis step to construct the δ-lactone ring. researchgate.netacs.org The efficiency and selectivity of RCM have made it a preferred method for the final macrocyclization step in many total syntheses of complex lactones. researchgate.netnih.gov

Control of Stereochemistry: Diastereoselective and Enantioselective Methodologies

The precise control of stereochemistry is a critical aspect of the total synthesis of this compound, which contains multiple chiral centers. Both diastereoselective and enantioselective methodologies are employed to establish the correct relative and absolute stereochemistry of the molecule. academie-sciences.fr

Diastereoselective reactions are used to control the stereochemical outcome of a reaction when a new stereocenter is formed in a molecule that already contains one or more stereocenters. uwindsor.ca This is often achieved by taking advantage of the steric and electronic properties of the existing chiral centers to direct the approach of the incoming reagent. uwindsor.ca For example, in the synthesis of Passifloricin analogs, diastereoselective reductions of ketones or diastereoselective additions to aldehydes can be used to set the stereochemistry of newly formed hydroxyl groups relative to existing stereocenters. semanticscholar.org

Enantioselective reactions , on the other hand, are used to create a chiral molecule from an achiral starting material, producing one enantiomer in excess over the other. york.ac.ukacademie-sciences.fruwindsor.ca This is typically accomplished through the use of chiral catalysts, chiral reagents, or chiral auxiliaries. york.ac.uk Asymmetric allylation and aldol reactions, as discussed previously, are prime examples of enantioselective methods used in the synthesis of this compound's core structure. researchgate.netacs.orgyork.ac.uk The Sharpless asymmetric epoxidation and dihydroxylation are other powerful enantioselective reactions that have been used to introduce chirality in the synthesis of related natural products. researchgate.netorganic-chemistry.orgresearchgate.net These methods allow for the construction of the complex stereochemical array of this compound with a high degree of precision, which is essential for obtaining the biologically active natural product. academie-sciences.fr

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a crucial area of research aimed at exploring the structure-activity relationships (SAR) of this class of compounds. nih.gov By systematically modifying the structure of the natural product, researchers can identify key functional groups and structural motifs responsible for its biological activity and potentially develop new compounds with improved therapeutic properties. researchgate.netnih.gov

Rational Design of Modified Structures

The rational design of modified this compound structures is guided by an understanding of its biosynthetic origins and its mechanism of action. nih.govnih.gov The polyketide nature of this compound suggests that its structure can be modified by altering the building blocks used in its synthesis or by introducing new functional groups at various positions. nih.gov

One approach to designing modified structures is to synthesize analogues with variations in the length and substitution pattern of the aliphatic side chain. mdpi.com This can be achieved by using different starting materials in the synthetic sequence or by employing different coupling reactions to attach the side chain. Another strategy involves modifying the functional groups on the lactone ring and the side chain. For example, the hydroxyl groups can be acetylated, oxidized to ketones, or converted to other functional groups to investigate their role in biological activity. nih.gov The synthesis of Michael adducts by adding nucleophiles to the α,β-unsaturated lactone has also been explored to probe the importance of this reactive moiety. nih.gov

Furthermore, the lactone ring itself can be modified. For instance, the δ-lactone can be replaced with a lactam to create nitrogen-containing analogues. researchgate.net The size of the lactone ring can also be varied to study the effect of ring strain on biological activity. mdpi.com The development of new synthetic methodologies, such as novel carbon-carbon bond-forming reactions and cyclization strategies, can also enable the creation of previously inaccessible analogues. nih.govlibretexts.orgillinois.eduarkat-usa.org By combining these approaches, a diverse library of this compound analogues can be generated for biological evaluation, leading to a deeper understanding of their SAR and the potential for developing new therapeutic agents.

Synthetic Routes to Explore Structural Diversity

The exploration of the chemical space surrounding the core structure of this compound is a key objective in understanding its structure-activity relationships and developing new analogues with potentially enhanced or modified biological profiles. Synthetic strategies to achieve structural diversity can be broadly categorized by the region of the molecule being modified: the δ-lactone ring, the polyol side chain, and the terminal alkyl chain. These modifications often draw from established methodologies in natural product synthesis, including those successfully applied to the closely related Passifloricin A.

A primary approach to generating analogues of this compound involves the semi-synthesis or chemical modification of the natural product itself or a closely related precursor like Passifloricin A. This is often more efficient than a full total synthesis for each new derivative. Key reactions in this context include functional group transformations of the hydroxyl groups along the polyol chain.

For instance, the hydroxyl groups of the related Passifloricin A have been subjected to peracetylation using acetic anhydride (B1165640) in pyridine (B92270) to yield a triacetylated derivative. nih.gov This method allows for the systematic protection of hydroxyl groups, which can influence the molecule's polarity and ability to form hydrogen bonds. Another modification is the oxidation of secondary alcohols to ketones. nih.gov Such a transformation dramatically alters the local stereochemistry and electronic properties of the side chain. Furthermore, the formation of cyclic acetals, such as an isopropylidene derivative from the reaction with 2,2-dimethoxypropane, can be used to protect vicinal diols, enabling regioselective reactions at other positions. nih.gov

Total synthesis routes, while more challenging, offer the greatest flexibility for introducing profound structural changes. Methodologies developed for the synthesis of Passifloricin A and its isomers provide a blueprint for creating a diverse library of this compound analogues. acs.orgacs.org Key synthetic strategies that enable structural diversity include:

Asymmetric Aldehyde Allylation: Brown-type asymmetric allylation has been a cornerstone in the stereocontrolled synthesis of the polyol chain of passifloricins. acs.orgacs.org By using different chiral reagents or enantiomeric starting materials, it is possible to systematically vary the stereochemistry at each of the chiral centers along the side chain, leading to a library of diastereomers.

Ring-Closing Metathesis (RCM): The formation of the α,β-unsaturated δ-lactone ring is often accomplished via a ring-closing metathesis reaction. acs.orgacs.org This powerful C-C bond-forming reaction is tolerant of many functional groups, allowing for late-stage cyclization of a variety of precursors. By modifying the precursor, analogues with different substituents on the lactone ring or with different ring sizes could potentially be synthesized.

Enantioselective Allyltitanations: This method has also been explored for the synthesis of the core structure of passifloricin analogues. academie-sciences.fracademie-sciences.fr The use of chiral titanium complexes allows for the creation of specific stereocenters, and the tolerance of these reagents to various functional groups makes them suitable for complex molecule synthesis. academie-sciences.fracademie-sciences.fr

These synthetic approaches can be employed in a modular fashion to generate a wide array of this compound analogues. For example, the long alkyl chain can be varied by starting the synthesis with different long-chain aldehydes. The polyol region can be altered by using different building blocks or by performing diastereoselective reactions to change the stereochemistry. The lactone ring itself could be modified, for instance, by creating derivatives with different substituents at the alpha or beta positions.

The following table summarizes some of the key synthetic modifications that can be used to explore the structural diversity of this compound, based on established reactions for related compounds.

| Modification Site | Synthetic Strategy | Resulting Analogue Type | Key Reagents/Conditions |

| Polyol Side Chain | Acetylation | Poly-acetylated derivative | Acetic anhydride, pyridine nih.gov |

| Polyol Side Chain | Oxidation | Ketone derivative | Oxidizing agents (e.g., PCC, Swern) nih.gov |

| Polyol Side Chain | Acetal Formation | Isopropylidene ketal | 2,2-Dimethoxypropane, acid catalyst nih.gov |

| Polyol Side Chain | Stereochemical Inversion | Diastereomers | Asymmetric synthesis (e.g., Brown allylation, Mitsunobu reaction) acs.orgacs.org |

| δ-Lactone Ring | Ring Formation | Core scaffold | Ring-closing metathesis (e.g., Grubbs catalyst) acs.orgacs.org |

| Alkyl Chain | Variation of starting material | Homologues/Analogues with modified chain | Use of different long-chain aldehydes in total synthesis |

By systematically applying these synthetic strategies, a diverse library of this compound analogues can be generated for further investigation.

Structure Activity Relationship Sar Investigations of Passifloricin C and Analogues

Elucidation of Pharmacophoric Elements through Structural Modifications

The term "pharmacophore" refers to the specific arrangement of molecular features necessary for a molecule to interact with a biological target and elicit a response. wikipedia.org Investigations into Passifloricin C and its derivatives have focused on identifying these crucial elements by synthesizing and evaluating various analogues.

Systematic structural modifications have been a key strategy in delineating the pharmacophore of this class of compounds. rsc.org For instance, the synthesis of various isomers and analogues of Passifloricin A, a closely related compound, has been instrumental. acs.org These studies often involve techniques like asymmetric allylation and ring-closing metathesis to create stereochemical diversity and explore the importance of the spatial arrangement of substituents. acs.orgacs.org

The core structure of passifloricins, featuring a δ-lactone ring, is a primary area of investigation. nih.gov Modifications to this core and the associated polyhydroxyalkyl chain have been performed to understand their impact on activity. For example, the preparation of hemisynthetic analogues of Passifloricin A with alterations to the hydroxyl groups has been reported. nih.gov These modifications help in mapping the regions of the molecule that are critical for its biological effects.

Interactive Table: Examples of Structural Modifications in Passifloricin Analogues and their Methodological Highlights.

| Modification Type | Synthetic Strategy Highlight | Key Rationale | Reference(s) |

|---|---|---|---|

| Stereoisomer Synthesis | Asymmetric Brown-type aldehyde allylations | To determine the correct stereochemistry of the natural product and assess the impact of stereoisomerism on activity. | acs.org |

| Analogue Synthesis | Ring-closing metathesis | To efficiently construct the core lactone ring and enable the synthesis of diverse analogues. | acs.orgacs.org |

Role of Specific Functional Groups in Biological Interactions

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. aatbio.comkhanacademy.org In the context of this compound and its analogues, several functional groups have been identified as playing a critical role in their biological interactions.

The α,β-unsaturated δ-lactone moiety is a prominent feature of passifloricins and is often associated with biological activity in other natural products. nih.gov The electrophilic nature of the Michael acceptor system within this unsaturated lactone is a key site for potential covalent interactions with biological nucleophiles. Studies have shown that transformation of Passifloricin A into a Michael adduct leads to a significant decrease in its leishmanicidal activity, highlighting the importance of this reactive site. nih.govresearchgate.net

Interactive Table: Impact of Functional Group Modification on the Leishmanicidal Activity of Passifloricin A Analogues.

| Compound | Modification from Passifloricin A | Effect on Leishmanicidal Activity | Reference(s) |

|---|---|---|---|

| Analogue 1 | Michael adduct formation | Activity practically disappears | nih.govresearchgate.net |

| Analogue 2 | Peracetylation of hydroxyl groups | Slight decrease in activity | nih.govresearchgate.net |

| Analogue 3 | Oxidation of hydroxyl groups | Slight decrease in activity | nih.govresearchgate.net |

Computational Approaches in SAR Studies (e.g., QSAR, Molecular Docking)

Computational methods are increasingly employed in drug discovery to understand SAR and to design new, more potent compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules. frontiersin.org For a series of this compound analogues, a QSAR model could potentially predict the activity of newly designed compounds before their synthesis, thus saving time and resources. rsc.org

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method can be used to visualize the binding mode of this compound and its analogues within the active site of a target protein. rsc.org By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into why certain structural modifications lead to an increase or decrease in activity. researchgate.net For instance, docking studies could help to rationalize the observed loss of activity upon modification of the hydroxyl groups by showing a disruption of key hydrogen bonds with the receptor. nih.gov Together, QSAR and molecular docking provide a robust computational framework for the rational design of novel this compound analogues with improved biological profiles. nih.govrsc.org

Mechanistic Investigations of Biological Activities of Passifloricin C in Vitro, Molecular/cellular Level

Cellular Target Identification and Validation

Specific cellular targets for Passifloricin C have not been definitively identified and validated in the available scientific literature. However, mechanistic hypotheses have been proposed based on the chemical structure of the broader family of passifloricins. The core structure of these compounds features an α,β-unsaturated δ-lactone ring, which is a known Michael acceptor. This functional group is capable of undergoing nucleophilic addition reactions with biological macromolecules. researchgate.net

It is suggested that the biological activity of passifloricins is linked to their ability to interact with nucleophilic residues, such as cysteine, lysine, or serine, present in cellular proteins or other biomolecules. ajol.info This interaction is thought to occur via a Michael-type addition mechanism. Furthermore, the hydroxyl groups present on the passifloricin scaffold may participate in intra- or intermolecular hydrogen bonding with target molecules, contributing to the binding affinity and specificity. nih.gov However, for this compound specifically, which is a Michael adduct of Passifloricin A, the reactivity of the α,β-unsaturated system is altered, which dramatically affects its biological activity. nih.govmdpi.com

Molecular Mechanisms of Action

The molecular mechanism of action for this compound is intrinsically linked to its chemical structure, particularly in contrast to Passifloricin A. Passifloricins are thought to exert their effects primarily through the reactivity of their α,β-unsaturated δ-lactone moiety. researchgate.net

Michael Addition: The α,β-unsaturated lactone unit is an excellent electrophile, making it susceptible to attack by nucleophiles present in biological systems, such as the side chains of amino acids in enzymes or receptors. ajol.info This covalent modification can lead to irreversible inhibition of protein function. A study comparing Passifloricin A with its derivatives demonstrated that the biological activity against Leishmania amastigotes is practically eliminated when the α,β-unsaturation is lost, as is the case in this compound (identified as compound 2 in the study), which is a Michael adduct. nih.govmdpi.com This finding strongly suggests that the ability to act as a Michael acceptor is critical for the antiprotozoal activity observed in this class of compounds.

Enzyme Inhibition/Receptor Modulation: While the specific enzymes or receptors modulated by this compound have not been elucidated, the proposed mechanism of Michael addition implies that it could act as an irreversible inhibitor of proteins that have a reactive nucleophile in their active or allosteric sites. libretexts.orgnih.gov There is no direct evidence from the reviewed literature of this compound acting as a competitive or non-competitive enzyme inhibitor, or directly modulating a specific receptor.

DNA Interaction: No studies were found that suggest this compound directly interacts with or damages DNA. The primary proposed mechanism is at the protein level.

In Vitro Cellular Assays for Mechanistic Understanding

In vitro cellular assays have been crucial in determining the biological activity profile of this compound, primarily focusing on its leishmanicidal and cytotoxic properties. These studies have highlighted a significant structure-activity relationship within the passifloricin family.

Hemisynthetic passifloricins, including this compound, were evaluated in vitro for their activity against intracellular amastigotes of Leishmania panamensis and for their cytotoxicity against the human promonocytic U-937 cell line. researchgate.netnih.gov The results demonstrated that this compound has significantly reduced leishmanicidal activity and toxicity compared to Passifloricin A. mdpi.com

| Compound | Leishmanicidal Activity (ED50 in µg/mL) mdpi.com | Cytotoxicity (LD50 in µg/mL) mdpi.com | Selectivity Index (LD50/ED50) nih.gov |

| Passifloricin A | 0.5 | 0.2 | 2.9 |

| This compound | 24.0 | 6.7 | 3.6 |

ED50: The concentration of the compound that causes a 50% reduction in the number of parasites. LD50: The concentration of the compound that is lethal to 50% of the host cells (U-937).

The primary cell-based model used in the mechanistic investigation of this compound has been the human promonocytic U-937 cell line. researchgate.netnih.gov These cells are derived from a histiocytic lymphoma and are often used as a model for monocytes and macrophages, which are the primary host cells for Leishmania parasites. cytion.comumich.edu The use of U-937 cells allows for the simultaneous evaluation of a compound's toxicity to host cells while assessing its efficacy against the intracellular parasite. umich.edu While this model was employed to determine the cytotoxicity (LD50) of this compound, the available literature does not extend to its use for broader signaling pathway analysis for this specific compound.

Antiprotozoal Activity Mechanisms: The investigation into the leishmanicidal activity of this compound has revealed key biochemical insights. This compound (compound 2) is structurally a Michael adduct of Passifloricin A. In comparative assays against Leishmania panamensis amastigotes, the transformation of Passifloricin A into this adduct resulted in a near-total loss of antiparasitic activity. nih.govmdpi.com The ED50 value for this compound was 24.0 µg/mL, a dramatic increase from the 0.5 µg/mL observed for Passifloricin A, indicating significantly lower potency. This supports the hypothesis that the α,β-unsaturated lactone moiety is essential for the biochemical interaction leading to parasite death. mdpi.com

Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro): The cytotoxicity of this compound was evaluated against the human U-937 cell line. researchgate.net It exhibited an LD50 of 6.7 µg/mL. mdpi.com While this demonstrates a degree of toxicity, it is considerably less toxic than Passifloricin A (LD50 = 0.2 µg/mL). The specific mechanism of cell death (e.g., apoptosis, necrosis) induced by this compound in U-937 cells has not been detailed in the reviewed literature. Studies on other compounds in U-937 cells have shown that they can induce apoptosis through caspase-dependent pathways, but this has not been specifically confirmed for this compound. cytion.comnih.gov

Signaling Pathway Perturbations and Downstream Effects

Currently, there is no specific information available in the scientific literature detailing the signaling pathway perturbations or the downstream effects caused by this compound. While general pathway analysis methods exist, such as analyzing changes in gene expression or protein phosphorylation, these have not been applied to study the effects of this compound. peerj.comnih.gov The significant reduction in its biological activity compared to Passifloricin A may have limited the impetus for more in-depth studies into its downstream cellular effects.

Advanced Analytical and Spectroscopic Methodologies for Research on Passifloricin C

Chromatographic Techniques for Purity Assessment and Isolation of Metabolites

The isolation of Passifloricin C from the complex resin of Passiflora species necessitates powerful separation techniques. Chromatographic methods are fundamental to this process, used for both the initial isolation and the subsequent assessment of purity.

Researchers have successfully isolated this compound from the ethanolic or acetone (B3395972) extracts of Passiflora foetida resin. vt.eduresearchgate.net The primary strategy involves repeated column chromatography over a silica (B1680970) gel stationary phase. nih.govresearchgate.net This classical technique separates compounds based on their differential adsorption to the silica, driven by polarity.

A typical isolation workflow for this compound includes:

Initial Fractionation: The crude plant extract is subjected to column chromatography using silica gel (e.g., silica gel 60, 70-200 μm particle size). nih.govresearchgate.net

Gradient Elution: A solvent system with increasing polarity, such as a gradient of n-hexane to ethyl acetate (B1210297) (EtOAc), is used to elute the compounds from the column. researchgate.net This allows for the separation of different classes of metabolites.

Purity Monitoring: The progress of the separation and the purity of the collected fractions are monitored using Thin-Layer Chromatography (TLC). vt.edu TLC plates, often silica gel 60 F-254, allow for rapid analysis of multiple fractions simultaneously. nih.gov

The combination of these chromatographic steps allows for the separation of this compound from its closely related analogues, such as Passifloricin A and Passifloricin B, leading to a pure sample for further spectroscopic analysis. vt.edu High-Performance Liquid Chromatography (HPLC) is also cited as an analytical tool for analyzing the extracts, capable of providing higher resolution and quantification for assessing the presence and purity of passifloricin-type compounds. vt.edumdpi.com

Table 1: Chromatographic Methods in this compound Research

| Technique | Purpose | Stationary Phase | Mobile Phase Example | Reference |

|---|---|---|---|---|

| Column Chromatography | Isolation & Purification | Silica gel 60 | n-Hexane / Ethyl Acetate Gradient | researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Purity Assessment & Fraction Monitoring | Silica gel 60 F-254 | Not specified | vt.edunih.gov |

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of new and known natural products. For this compound, HRMS provides the high-accuracy mass measurement necessary to determine its elemental composition, a foundational piece of data in its identification.

While specific HRMS fragmentation studies on this compound are not detailed in the available literature, the methodology is standard for this class of compound. researchgate.net The molecular formula of this compound is established as C₂₈H₅₂O₇. acs.org An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, would be used to measure the mass of the molecular ion with high precision (typically to four or more decimal places). mdpi.comeuropa.eu This experimental mass is then compared to the calculated theoretical mass for the proposed formula, with a close match confirming the elemental composition.

Key Applications of HRMS for this compound:

Formula Determination: The exact mass of the molecular ion of this compound is 500.37130399 Da. acs.org HRMS can confirm this value, corroborating the C₂₈H₅₂O₇ formula and ruling out other potential elemental compositions.

Structural Fragmentation: Tandem MS (MS/MS) experiments on the isolated molecular ion could be performed to induce fragmentation. The resulting fragment ions would provide clues about the compound's structure, such as the loss of the acetate group (CH₃COOH) or water molecules (H₂O) from the aliphatic chain. This fragmentation pattern is crucial for piecing together the connectivity of the molecule.

Metabolomic Profiling: In broader studies of Passiflora extracts, LC-HRMS (Liquid Chromatography coupled to HRMS) can be used in metabolomics workflows to identify this compound and other related metabolites within the complex mixture, even without their prior isolation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity between atoms.

The structure of this compound was determined primarily through one-dimensional (1D) and two-dimensional (2D) NMR experiments. vt.edunih.gov The ¹H NMR spectrum reveals the chemical environment and coupling between protons, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

The key finding from the NMR analysis of this compound, when compared to the related compound Passifloricin B, was the appearance of new signals corresponding to an acetoxy group (a singlet proton signal around δ 2.00 ppm and carbon signals around δ 171.0 and δ 21.7 ppm). vt.edu The downfield shift of the proton attached to the carbon bearing this acetate group helped to locate its position on the long aliphatic chain. nih.gov

A variety of 2D NMR experiments are employed to assemble the full structure:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent protons within a spin system, such as through the long alkyl chain. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning each proton to its attached carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as linking the side chain to the δ-lactone ring. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. nih.gov

Table 2: NMR Methodologies Used in the Analysis of Passifloricins

| NMR Experiment | Information Provided | Relevance to this compound | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shift and coupling of protons | Identifies key functional groups like the acetoxy methyl group and protons on the lactone ring and side chain. | vt.edunih.gov |

| ¹³C NMR | Chemical shift of carbon atoms | Confirms the total number of carbons and identifies the carbonyls of the lactone and acetate groups. | vt.edunih.gov |

| COSY | ¹H-¹H spin-spin coupling networks | Maps connectivity along the aliphatic side chain. | nih.gov |

| HMQC / HSQC | Direct ¹H-¹³C correlations | Assigns protons to their corresponding carbons. | nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. wikipedia.org This technique involves diffracting a beam of X-rays off the ordered atomic lattice of a crystal, producing a diffraction pattern that can be mathematically transformed into a precise map of electron density and, therefore, atomic positions. libretexts.org

However, there is no evidence in the scientific literature to suggest that X-ray crystallography has been successfully applied to this compound. Natural products with long, flexible aliphatic chains, often described as oils, waxes, or amorphous solids, are notoriously difficult to crystallize. vt.edu The waxy nature reported for the closely related Passifloricin B suggests that this compound likely shares these physical properties, making the growth of high-quality, single crystals required for X-ray diffraction analysis a significant challenge.

Therefore, while X-ray crystallography remains the definitive method for absolute stereochemistry determination, its application to this compound is considered not applicable based on current knowledge due to the physical nature of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

Chiroptical spectroscopy techniques are vital for investigating the stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. mdpi.comwikipedia.org

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. A specific optical rotation value ([α]D) has been reported for this compound, measured at the sodium D-line (589 nm).

Reported Value: [α]D = +79.13 vt.edu

This positive value indicates that this compound is chiral and rotates plane-polarized light to the right (dextrorotatory). While this single value is a characteristic physical property, it is generally insufficient on its own to determine the absolute configuration of a complex molecule with multiple stereocenters.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light by a chromophore. ull.es It produces a spectrum with positive and/or negative peaks (Cotton effects) that are highly sensitive to the spatial arrangement of atoms around the light-absorbing part of the molecule (in this case, the α,β-unsaturated lactone).

No experimental ECD spectra for this compound have been published. However, the modern approach to determining absolute configuration involves comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for all possible stereoisomers. acgpubs.org A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of that isomer. Given that the stereochemistry of the parent compound, Passifloricin A, was initially misassigned and later corrected through extensive synthetic work, an ECD analysis of this compound would be a valuable and powerful method to unambiguously confirm its absolute stereochemistry. researchgate.net

Challenges and Future Perspectives in Passifloricin C Research

Synthetic Challenges in Complex Natural Product Synthesis

The total synthesis of intricate natural products such as Passifloricin C is a formidable undertaking. These molecules often feature a high degree of structural complexity, including multiple stereocenters, which demand precise and efficient synthetic strategies. consensus.appnih.gov Key challenges include the development of stereoselective reactions to control the three-dimensional arrangement of atoms, the management of sensitive functional groups, and the construction of complex molecular skeletons. consensus.appresearchgate.net The synthesis of Passifloricin A, a related compound, highlights the difficulties in controlling stereochemistry, necessitating sophisticated methods like asymmetric aldol (B89426) reactions and Sharpless asymmetric epoxidation. vulcanchem.comfrontiersin.org

Elucidating Undiscovered Biosynthetic Pathways

The biosynthetic pathways of most plant-derived natural products, including likely this compound, remain largely unknown. plos.org Unraveling how organisms construct these complex molecules is a fundamental challenge. u-tokyo.ac.jp Plants, in particular, have large and complex genomes, making the identification and characterization of the genes and enzymes involved in these pathways difficult. plos.org

Retrobiosynthetic analysis, which involves predicting the biosynthetic precursors and enzymatic reactions, is a crucial first step. asm.org However, many natural products are formed through non-canonical pathways that are not easily predicted by current models. asm.org The discovery of these novel enzymatic reactions and pathways is essential for understanding the full biosynthetic potential of nature. asm.orgfrontiersin.org Techniques like genome mining and heterologous expression of biosynthetic gene clusters are powerful tools in this endeavor, but their application to plant-derived compounds has lagged behind that of microbial products. plos.orgnih.gov

Expanding the Scope of Mechanistic Biological Studies

While preliminary studies may identify the biological activity of a natural product, a deep understanding of its mechanism of action is crucial for its development as a therapeutic agent. frontiersin.org This involves identifying the specific molecular target(s) and elucidating the cascade of cellular events that lead to the observed biological effect. uic.edunih.gov For many natural products, a detailed, mechanism-based analysis is lacking. frontiersin.org

Expanding mechanistic studies for compounds like this compound would involve a range of techniques. u-tokyo.ac.jp Computational chemistry can provide insights into potential reaction mechanisms and binding interactions. frontiersin.org Advanced spectroscopic methods, such as high-sensitivity NMR, can be used to study reaction intermediates and conformational changes in real-time. acs.orgrsc.org Furthermore, understanding the structure-activity relationship (SAR) by studying synthetic analogs can help pinpoint the key structural features responsible for its biological activity. ajol.info

Development of Novel Analogues with Enhanced Specificity

The natural structure of a compound like this compound may not be optimal for therapeutic use due to factors like poor bioavailability, metabolic instability, or off-target effects. mdpi.comexplorationpub.com The development of novel analogues through chemical synthesis offers a powerful strategy to overcome these limitations and enhance the compound's specificity and potency. nih.govmdpi.com

By systematically modifying the structure of the natural product, medicinal chemists can create a library of analogues for biological screening. mdpi.comtsijournals.com This process, often guided by computational modeling and SAR studies, aims to identify derivatives with improved pharmacological profiles. nih.govnih.gov The goal is to develop "supernatural products" with properties that surpass those of the parent compound, such as increased selectivity for the target, enhanced stability, or improved in vivo efficacy. nih.gov The synthesis of analogues of Passifloricin A has already been explored to investigate how structural changes affect its antiparasitic and antimycobacterial activities. ajol.infoacs.org

Integration of Omics Technologies in Natural Product Discovery

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized natural product research. nih.govuic.edu These high-throughput approaches provide a comprehensive view of the biological systems involved in producing and responding to natural products. nih.govmdpi.com Integrating these technologies can accelerate the discovery of novel compounds, the elucidation of their biosynthetic pathways, and the identification of their molecular targets. nih.govnih.govmdpi.com

Genomics facilitates the mining of genomes for biosynthetic gene clusters, predicting the capacity of an organism to produce natural products. nih.govuic.edu Metabolomics provides a snapshot of the small molecules present in an organism, aiding in the identification of novel compounds. nih.govmdpi.com When combined, these multi-omics approaches can link genes to molecules, a critical step in understanding and engineering biosynthetic pathways. uic.edumdpi.com This integrated strategy is becoming increasingly vital for navigating the complexity of natural product discovery and overcoming the slow pace of traditional methods. uic.edunih.gov

Sustainable Production Strategies for this compound

The production of complex natural products like this compound faces sustainability challenges, particularly if the natural source is scarce or the chemical synthesis is resource-intensive. engineering.org.cnnumberanalytics.com Developing sustainable production strategies is crucial for the long-term viability of these compounds as potential therapeutic agents. researchgate.net

Q & A

Q. What spectroscopic methods are critical for distinguishing Passifloricin C from structural analogs like Passifloricin A?

this compound can be differentiated using advanced NMR techniques, particularly H and C NMR, combined with HMQC and HMBC experiments. For instance, the acetoxyl group in this compound is identified via correlations between methyl protons ( 2.03) and the oxymethine carbon ( 69.18), which differ from Passifloricin A . Additionally, stereochemical analysis via DEPT and COSY experiments helps resolve overlapping signals in diastereomers, ensuring unambiguous structural assignment .

Q. What in vitro assays are used to evaluate the antiparasitic activity of this compound?

Standard leishmanicidal assays involve measuring the lethal dose (LD) and effective dose (ED) against Leishmania amastigotes. This compound (compound 2) exhibits reduced activity compared to Passifloricin A (LD = 0.2 μg/mL vs. >1 μg/mL), highlighting the need for structure-activity relationship (SAR) studies to optimize potency. Toxicity and selectivity indices (SI) are calculated to assess therapeutic potential .

Advanced Research Questions

Q. How can stereoselective synthesis strategies for Passifloricin A be adapted for this compound?

Key steps from Passifloricin A synthesis, such as Sharpless asymmetric epoxidation and Maruoka allylation, can be applied. For example, starting from an olefin precursor, chiral epoxidation using (+)-DET and Ti(iPrO) generates stereochemical control. Subsequent functionalization (e.g., acetal formation, ester reduction) ensures proper lactone ring closure, critical for this compound’s bioactivity . Modifications to protecting groups or cyclization methods (e.g., Prins cyclization) may address synthetic challenges unique to this compound .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in SAR studies, such as reduced activity upon hydroxyl substitution, require systematic validation:

- Replication : Reproduce synthetic protocols (e.g., Michael adduct formation) to confirm purity and stereochemistry .

- Data triangulation : Cross-reference NMR, LC-MS, and bioassay data to rule out structural misassignment .

- Statistical rigor : Use ANOVA or regression models to assess dose-response relationships and outlier effects .

Q. How do computational approaches enhance the understanding of this compound’s pharmacokinetic profile?

Molecular docking and ADMET prediction tools (e.g., SwissADME) evaluate interactions with targets like α-glucosidase. Passifloricin A’s favorable pharmacokinetics (e.g., logP, bioavailability) serve as a benchmark, but this compound’s acetoxyl group may alter metabolic stability. In silico toxicity screening can identify hepatotoxic risks, guiding synthetic modifications .

Q. What experimental designs are optimal for elucidating the role of lactone and hydroxyl groups in this compound’s mechanism?

- Probing intermolecular interactions : Use isothermal titration calorimetry (ITC) to quantify binding affinity with protozoal membranes.

- H-bonding analysis : Compare activity of deoxygenated analogs (e.g., lactone-opened derivatives) via in vitro assays .

- Crystallography : Co-crystallize this compound with target enzymes (e.g., Leishmania topoisomerase) to map active-site interactions .

Methodological Guidelines

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Follow the Beilstein Journal’s standards:

- Detailed protocols : Specify catalysts (e.g., Jacobson’s catalyst), reaction conditions (temperature, solvent), and purification steps (HPLC gradients) .

- Supporting data : Provide H/C NMR spectra, HR-MS, and chiral HPLC traces in supplementary materials .

- Ethical reporting : Avoid over-interpreting preliminary bioactivity data; emphasize limitations (e.g., in vitro-to-in vivo translation) .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use non-linear regression models (e.g., log(inhibitor) vs. response) to calculate IC/EC values. For multi-variable assays (e.g., toxicity vs. efficacy), apply multivariate analysis to disentangle confounding factors .

Data Interpretation and Validation

Q. How can researchers address spectral overlap in this compound’s stereoisomers during structural analysis?

Leverage fluorous mixture synthesis to generate stereoisomer libraries. Compare H NMR chemical shifts and coupling constants ( ppm indicates distinct diastereomers). For ambiguous cases, employ Mosher ester derivatization or X-ray crystallography .

Q. What criteria determine the validity of in silico predictions for this compound’s therapeutic potential?

Validate docking scores with in vitro assays (e.g., α-glucosidase inhibition). Prioritize compounds with a GlideScore ≤ -6.0 and favorable pharmacokinetic parameters (e.g., TPSA < 140 Å). Cross-check toxicity predictions (e.g., ProTox-II) with hepatic cell viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.